molecular formula C19H22N2O5 B4571117 (2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide

(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B4571117
M. Wt: 358.4 g/mol
InChI Key: HGXTZMHRBZSGCO-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide is 358.15287181 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • Furyl and vinyl groups are often utilized as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of macrosphelides H and G involves furyl groups, demonstrating their role in constructing biologically active compounds (Kobayashi & Wang, 2002). Such methodologies could be relevant for synthesizing derivatives of N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide, highlighting its potential in medicinal chemistry.
  • The Stobbe condensation illustrates the utility of furyl-containing compounds in forming benzofuran derivatives, a process that may be applicable in synthesizing related structures or investigating the reactivity of similar compounds (Abdel‐Wahhab & El-Assal, 1968).
  • Electrochemical studies and density functional theory (DFT) calculations of Fischer alkoxycarbene complexes reveal insights into the electronic properties of furyl derivatives. This research may guide the design of electroactive materials or catalysts based on similar structural motifs (Landman et al., 2013).

Pharmacological Applications

  • While the direct pharmacological applications of N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide are not detailed in the literature, the structural motifs present in the compound, such as the furyl and methoxybenzamide groups, are commonly found in molecules with biological activity. Research on related structures may uncover potential biological or pharmacological properties.
  • The study of molecular interactions and crystal structure of N-substituted benzamides can provide insights into the conformational preferences and intermolecular interactions critical for drug design and development (Karabulut et al., 2014).

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-11-4-10-20-19(23)17(13-16-5-3-12-26-16)21-18(22)14-6-8-15(25-2)9-7-14/h3,5-9,12-13H,4,10-11H2,1-2H3,(H,20,23)(H,21,22)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXTZMHRBZSGCO-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide
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(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.